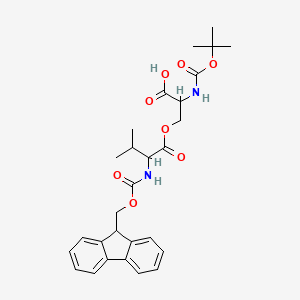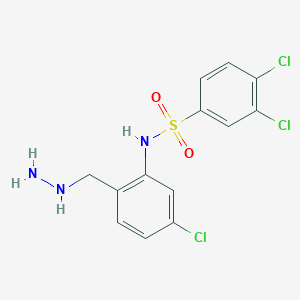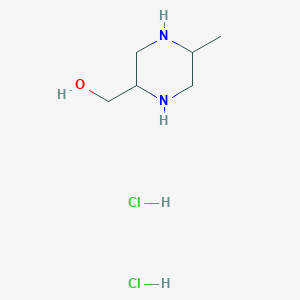![molecular formula C21H31NO3 B12513849 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)
2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dodecyloxy group at the 2-position and a methyl group at the 6-position of the benzoxazine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, purification through recrystallization, and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-one: A parent compound with similar structural features but lacking the dodecyloxy and methyl groups.
Quinazoline derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of the dodecyloxy group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-dodecoxy-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C21H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15-24-21-22-19-14-13-17(2)16-18(19)20(23)25-21/h13-14,16H,3-12,15H2,1-2H3 |
InChI Key |
JWCDCQUAOAQERS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)


![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)

![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)

![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)

